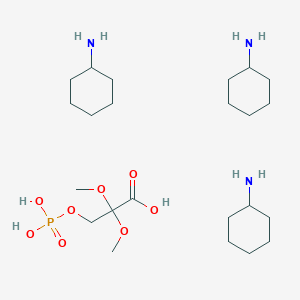

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate

Description

Properties

IUPAC Name |

cyclohexanamine;2,2-dimethoxy-3-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H13N.C5H11O8P/c3*7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3*6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLGSQCPSVLOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COP(=O)(O)O)(C(=O)O)OC.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50N3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate typically involves multiple steps, starting with the reaction of cyclohexanamine with appropriate reagents to introduce the desired functional groups. The reaction conditions may include the use of strong bases or acids, controlled temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process involves careful monitoring of reaction parameters and the use of advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable reagents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is widely used in scientific research due to its unique chemical properties. It finds applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studying enzyme mechanisms and biochemical pathways.

Medicine: As a potential intermediate in the development of pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogues:

Key Observations:

Phosphorus Group Variations: The target compound features a phosphate ester (phosphonatooxy), whereas analogues include phosphonothioic acid (sulfur-containing ester, ), phosphonothioate (thioester with sulfur, ), and phosphoramidocyanidoate (amide-cyano hybrid, ). Sulfur substitution in phosphonothioates may enhance lipophilicity and alter metabolic stability compared to oxygen-based phosphonates .

Counterion Diversity :

- The target uses a triply charged cyclohexylammonium counterion , which likely improves aqueous solubility compared to the dicyclohexylammonium in or the sodium salt in . Neutral compounds (e.g., ) may exhibit lower solubility in polar solvents.

Backbone and Substituent Effects: The 2,2-dimethoxy groups in the target compound could sterically hinder enzyme binding or increase electron-withdrawing effects on the phosphate group.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and purifying Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate in laboratory settings?

Answer:

Synthesis typically involves sequential esterification and salt formation. The phosphonate group is introduced via phosphorylation of the propanoate backbone using reagents like POCl₃ or phosphonic acid derivatives, followed by reaction with cyclohexanamine to form the aminium salt . Purification often employs ion-exchange chromatography due to the compound’s ionic nature, with final crystallization steps using ethanol/water mixtures to isolate high-purity crystals (≥98% by HPLC). Key challenges include avoiding hydrolysis of the dimethoxy groups during phosphorylation; anhydrous conditions and low temperatures (0–5°C) are critical .

Basic Question: Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm the presence of the dimethoxy groups (δ ~3.3 ppm for methoxy protons) and phosphonatooxy moiety (δ ~0–5 ppm in ³¹P NMR) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 352.1) and fragmentation patterns.

- X-ray Crystallography: Resolves the stereochemistry of the cyclohexanaminium counterion and phosphonatooxy-propanoate linkage, critical for understanding reactivity .

- FT-IR: Identifies functional groups (e.g., P=O stretch at ~1250 cm⁻¹ and NH₃⁺ deformation at ~1600 cm⁻¹) .

Advanced Question: How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability: Use buffered solutions (pH 2–12) and monitor degradation via HPLC at intervals (0, 24, 48 hrs). The compound is prone to hydrolysis at pH >10, with the phosphonatooxy group decomposing to phosphate .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks at ~180°C). Accelerated stability studies (40–60°C/75% RH) reveal shelf-life predictions .

- Light Sensitivity: UV-Vis spectroscopy under controlled illumination (e.g., 365 nm) detects photodegradation products, necessitating amber glass storage .

Advanced Question: What strategies resolve contradictions in reported biological activity data, such as enzyme inhibition efficacy?

Answer:

Discrepancies often arise from assay conditions. For example:

- Enzyme Source Variability: Compare activity across recombinant vs. tissue-extracted enzymes (e.g., alkaline phosphatase inhibition assays show 10–20% variance due to isoform differences) .

- Buffer Composition: Phosphate or Tris buffers may chelate the cyclohexanaminium ion, altering bioavailability. Use HEPES or MOPS buffers with controlled metal ion concentrations .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity trends .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets, such as phosphatases?

Answer:

- Docking Studies: Use AutoDock Vina to model binding to phosphatase active sites (e.g., PDB ID 1T6J). The phosphonatooxy group mimics phosphate transition states, with binding energy scores (ΔG ~−8.5 kcal/mol) correlating with experimental IC₅₀ values .

- MD Simulations: GROMACS-based simulations (100 ns) reveal stable hydrogen bonds between the cyclohexanaminium NH₃⁺ and Asp101/Cys124 residues, explaining competitive inhibition .

- QSAR Models: Train on phosphonate derivatives to optimize substituent effects (e.g., dimethoxy groups enhance membrane permeability by reducing logP) .

Basic Question: What are the solubility and formulation considerations for in vitro pharmacological studies?

Answer:

- Solubility: The compound is sparingly soluble in water (2.1 mg/mL at 25°C) but dissolves in DMSO (≥50 mg/mL). For cell-based assays, use ≤0.1% DMSO to avoid cytotoxicity .

- Formulation: Liposomal encapsulation (e.g., DSPC/cholesterol) improves bioavailability in serum-containing media. Dynamic light scattering (DLS) confirms nanoparticle size (120–150 nm) and stability (PDI <0.2) .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways in tracer studies?

Answer:

- Synthesis of Labeled Analogs: Introduce ¹³C at the propanoate C3 position via enzymatic transamination with labeled precursors .

- Mass Spectrometry Imaging (MSI): Track ¹³C distribution in tissue sections to map metabolic conversion to phosphoserine derivatives .

- NMR Metabolomics: ¹H-¹³C HSQC detects downstream metabolites (e.g., 3-phosphoglycerate) in hepatic lysates, confirming catabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.